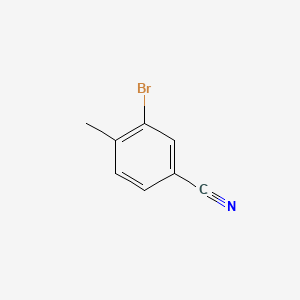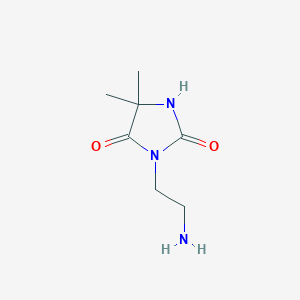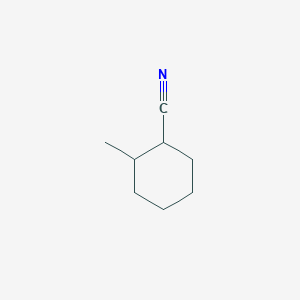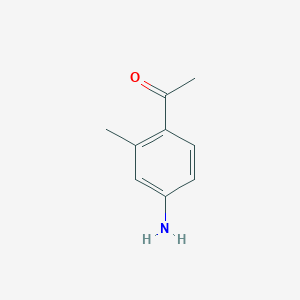
5-Bromo-2-methoxynicotinic acid
概要
説明
5-Bromo-2-methoxynicotinic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of nicotinic acid, featuring a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyridine ring.
科学的研究の応用
5-Bromo-2-methoxynicotinic acid is used in various scientific research applications:
Medicinal Chemistry: Due to its structural similarity to nicotinic acid, it has been explored for its potential medicinal properties.
Proteomics Research: It is used as a specialty product in proteomics research applications.
Safety and Hazards
5-Bromo-2-methoxynicotinic acid is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, eye protection, and face protection when handling this compound .
作用機序
Pharmacokinetics
. The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methoxynicotinic acid . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .
生化学分析
Biochemical Properties
5-Bromo-2-methoxynicotinic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, influencing their activity. The bromine atom in the compound can participate in halogen bonding, which can affect the binding affinity and specificity of the compound towards its target enzymes. Additionally, the methoxy group can engage in hydrogen bonding and hydrophobic interactions, further modulating the biochemical properties of the compound .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain kinases by binding to their active sites, preventing substrate phosphorylation. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional output of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under ambient conditions, but prolonged exposure to light or heat can lead to degradation. Over time, the compound may lose its efficacy, and its degradation products could have different biological activities. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert its intended biological effects. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is crucial to determine the optimal dosage range to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other metabolic intermediates, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
5-Bromo-2-methoxynicotinic acid can be synthesized through the bromination of 2-methoxynicotinic acid. The brominating reagent can be either N-bromosuccinimide (NBS) or elemental bromine. Here is a typical synthetic route:
Starting Material: 2-methoxynicotinic acid.
Bromination: To a solution of 2-methoxynicotinic acid in water, add bromine at room temperature. Stir the mixture overnight.
Industrial Production Methods
In an industrial setting, the process can be scaled up using similar reaction conditions. For example, 100 kg of water and 20 kg of 2-methoxynicotinic acid can be added to a 200-liter kettle, followed by 32 kg of NBS. The reaction is carried out at 0-35°C for 16 hours, yielding 25.78 kg of this compound with 85% yield and 97.5% purity .
化学反応の分析
Types of Reactions
5-Bromo-2-methoxynicotinic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Bond Formation: The acid group can react with amines to form amides.
Decarboxylation: Under extreme conditions, the carboxylic acid group might undergo decarboxylation, releasing carbon dioxide and forming a simpler molecule.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Amide Bond Formation: Involves amines and coupling agents like carbodiimides.
Decarboxylation: Requires high temperatures or specific catalysts.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amide bond formation reactions.
Simpler Molecules: Formed from decarboxylation reactions.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxypyridine-3-carboxylic acid: Similar in structure but with different functional groups.
Methyl 5-bromo-2-methoxynicotinate: A methyl ester derivative of 5-bromo-2-methoxynicotinic acid
Uniqueness
This compound is unique due to its combination of a bromine atom, a methoxy group, and a carboxylic acid group on the pyridine ring.
特性
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXURQPRRMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559520 | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-66-4 | |
| Record name | 5-Bromo-2-methoxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54916-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)


![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)



